molecular formula C8H11Cl2N3 B13596304 Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Katalognummer: B13596304
Molekulargewicht: 220.10 g/mol
InChI-Schlüssel: ZDWSTCLTIDIBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl features the imidazo[1,5-a]pyridine core, a privileged scaffold in modern scientific research due to its distinctive properties and wide range of potential applications. This compound is of significant value in medicinal chemistry and drug discovery, as the imidazo[1,5-a]pyridine structure is found in compounds investigated for treating various conditions, including cancer, and is a core component in approved pharmaceuticals and those undergoing clinical development . Furthermore, this class of compounds is integral to catalysis research. Specifically, imidazo[1,5-a]pyridin-3-ylidenes serve as robust, sterically-demanding N-heterocyclic carbene (NHC) ligands for palladium catalysts . These well-defined palladium-NHC complexes are air- and moisture-stable precatalysts that enable challenging cross-coupling reactions, such as the activation of inert carbon-nitrogen bonds in nitroarenes, providing a complementary approach to traditional methodologies that use aryl halides . The strategic incorporation of the methanamine functional group in this molecule provides a versatile handle for further synthetic modification, allowing researchers to conjugate the imidazo[1,5-a]pyridine core to other molecules, surfaces, or biomolecules, thereby expanding its utility in developing new chemical probes, materials, or catalytic systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H11Cl2N3

Molekulargewicht

220.10 g/mol

IUPAC-Name

imidazo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-10-6-7-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H

InChI-Schlüssel

ZDWSTCLTIDIBCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=C(N2C=C1)CN.Cl.Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis & Characterization of Imidazo[1,5-a]pyridin-3-ylmethanamine · 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,5-a]pyridin-3-ylmethanamine dihydrochloride is a high-value bicyclic scaffold, increasingly prominent in medicinal chemistry for its utility in designing inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1) and other metalloenzymes. While the imidazo[1,5-a]pyridine core is well-documented, the introduction of a primary amine at the C3 position presents specific synthetic challenges, primarily concerning regioselectivity during cyclization and the stability of the free base amine.

This technical guide details a robust, scalable synthetic route utilizing a Phthalimide-Protection Strategy . Unlike direct nitrile reduction routes which often suffer from catalyst poisoning by the pyridine nitrogen, this pathway ensures high fidelity of the primary amine and simplifies purification via the dihydrochloride salt (2HCl) formation.

Strategic Synthetic Architecture

Retrosynthetic Analysis

The synthesis is designed to avoid the handling of unstable intermediates. We disconnect the target molecule at the C3-side chain and the imidazole ring closure.

Retrosynthesis Target Imidazo[1,5-a]pyridin-3-ylmethanamine (Target) Intermediate1 N-(Imidazo[1,5-a]pyridin-3-ylmethyl)phthalimide (Protected Precursor) Target->Intermediate1 Ing-Manske Deprotection Precursor N-(Pyridin-2-ylmethyl)phthalimidoglycinamide (Acyclic Amide) Intermediate1->Precursor POCl3 Cyclodehydration StartingMaterials 2-(Aminomethyl)pyridine + N-Phthaloylglycine Precursor->StartingMaterials Amide Coupling

Figure 1: Retrosynthetic logic prioritizing nitrogen protection to prevent side-reactions during the harsh cyclization phase.

Detailed Experimental Protocol

Step 1: Amide Coupling

Objective: Condensation of 2-(aminomethyl)pyridine with N-phthaloylglycine.

  • Reagents: 2-(Aminomethyl)pyridine (1.0 eq), N-Phthaloylglycine (1.05 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

  • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Dissolve N-phthaloylglycine in DCM (10 vol) at 0°C.

    • Add EDC·HCl and HOBt; stir for 30 minutes to activate the acid.

    • Add 2-(aminomethyl)pyridine dropwise, followed by DIPEA.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1M HCl (to remove unreacted pyridine), then sat. NaHCO3, then brine. Dry over Na2SO4 and concentrate.

    • Checkpoint: Product is a white solid. Purity >95% by LCMS required before proceeding.

Step 2: Cyclodehydration (The Critical Step)

Objective: Formation of the imidazo[1,5-a]pyridine core via Bischler-Napieralski type cyclization.

  • Reagents: Phosphorus oxychloride (POCl3) (3.0 eq).

  • Solvent: Toluene (anhydrous).

  • Protocol:

    • Suspend the amide from Step 1 in Toluene (15 vol).

    • Add POCl3 dropwise under N2 atmosphere (Exothermic!).

    • Heat to reflux (110°C) for 4–6 hours. The solution will darken.

    • Quench: Cool to 0°C. Carefully pour the reaction mixture into ice-water containing NaOH (pH adjustment to ~9–10 is crucial to liberate the free base of the bicycle).

    • Extraction: Extract with DCM (3x). The organic layer contains the phthalimido-protected intermediate.

    • Purification: Recrystallization from Ethanol usually yields yellow needles.

Step 3 & 4: Deprotection and Salt Formation

Objective: Removal of the phthalimide group and stabilization as the 2HCl salt.

  • Reagents: Hydrazine hydrate (5.0 eq), 4M HCl in Dioxane.

  • Solvent: Ethanol (Step 3), Methanol/Ether (Step 4).

  • Protocol:

    • Deprotection: Dissolve the cyclized intermediate in Ethanol. Add Hydrazine hydrate. Reflux for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Cool and filter off the phthalhydrazide byproduct.

    • Concentrate the filtrate to obtain the crude free amine (oily/gum).

    • Salt Formation: Redissolve the crude amine in a minimum amount of cold Methanol (2 vol).

    • Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

    • Add Diethyl Ether (10 vol) slowly to induce precipitation.

    • Filter the white solid under N2 (hygroscopic) and dry under vacuum over P2O5.

Characterization & Specifications

The final product, Imidazo[1,5-a]pyridin-3-ylmethanamine · 2HCl, must meet the following specifications for biological screening.

Analytical Data Summary
TestSpecificationTypical ResultMethod
Appearance White to Off-white crystalline solidWhite crystalline powderVisual
Purity ≥ 98.0%99.2%HPLC (254 nm)
Salt Stoichiometry 1.9 – 2.1 eq HCl2.03 eqAgNO3 Titration
Water Content ≤ 1.0%0.4%Karl Fischer
NMR Interpretation (D2O)

The 2HCl salt shifts the aromatic protons downfield due to the protonation of the ring nitrogen and the primary amine.

  • 1H NMR (400 MHz, D2O):

    • δ 8.55 (d, J=7.1 Hz, 1H, H-5): Most deshielded due to proximity to ring nitrogen.

    • δ 7.80 (s, 1H, H-1): Characteristic singlet of the imidazole ring.

    • δ 7.65 (d, J=9.0 Hz, 1H, H-8).

    • δ 7.20 – 7.10 (m, 2H, H-6, H-7).

    • δ 4.65 (s, 2H, -CH2-NH3+): Methylene singlet. Note: If in DMSO-d6, this appears as a quartet or broad singlet around 4.4 ppm coupled to NH3+ protons.

Troubleshooting & Expert Insights

Handling the "Sticky" Salt

A common failure mode in Step 4 is the formation of a "gum" instead of a powder.

  • Cause: Presence of residual water or ethanol during HCl addition.

  • Fix: Ensure the free amine is azeotroped with toluene 3x before adding HCl. Use strictly anhydrous ether as the anti-solvent.

Regioselectivity Verification

During Step 2 (Cyclization), ensure the reaction does not stop at the intermediate chloro-imine.

  • In-Process Control: Monitor by TLC (10% MeOH in DCM). The cyclized product is significantly more polar than the starting amide but less polar than the free amine.

Workflow Visualization

Workflow Start Start: 2-(Aminomethyl)pyridine Step1 Step 1: Coupling (EDC/HOBt, Phth-Gly-OH) Start->Step1 Check1 QC: LCMS >95% Step1->Check1 Step2 Step 2: Cyclization (POCl3, Toluene, Reflux) Check1->Step2 Pass Step3 Step 3: Deprotection (N2H4·H2O, EtOH) Step2->Step3 Step4 Step 4: Salt Formation (HCl/Dioxane) Step3->Step4 Final Product: Methanamine 2HCl Step4->Final

Figure 2: Sequential workflow with critical Quality Control (QC) checkpoints.

References

  • Vilsmeier-Haack Cyclization Principles

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review).[1][2][3] Comprehensive Organic Synthesis, 2, 777-794.

  • Imidazo[1,5-a]pyridine Synthesis

    • Li, M., et al. (2014).[4] Copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via Csp3-H amination.[4] Organic Letters, 16(23), 6232-6235.

  • Amine Salt Formation & Stability

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7] (2011).[7][8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl salt selection logic).

  • Phthalimide Deprotection (Ing-Manske Procedure)

    • Ing, H. R., & Manske, R. H. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, 2348-2351.

Sources

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and determine the mechanism of action (MoA) for the novel compound, Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl. Given the therapeutic potential of the imidazo[1,5-a]pyridine scaffold in oncology and neurology, a thorough understanding of its molecular interactions is paramount for its advancement as a potential therapeutic agent.[1][2][3] This document eschews a rigid, templated approach, instead offering a logical, multi-phase investigative workflow grounded in scientific integrity and field-proven methodologies.

Phase 1: Foundational Analysis and Broad-Spectrum Phenotypic Screening

The initial phase is designed to cast a wide net, identifying the broad biological effects of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl. This is a crucial first step to generate initial hypotheses about its potential target class and physiological role.

In Silico Profiling and Physicochemical Characterization

Before embarking on wet-lab experiments, a thorough in silico analysis can provide valuable predictive insights. Computational tools can forecast potential biological targets based on structural similarity to known ligands, as well as predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Representative In Silico and Physicochemical Data

ParameterPredicted/Measured ValueSignificance
Molecular Weight161.21 g/mol (base)Adherence to Lipinski's Rule of Five
logP1.5 - 2.5Potential for good membrane permeability
pKa8.5 - 9.5 (amine)Ionization state at physiological pH
Predicted TargetsKinases, GPCRs, Ion ChannelsGuides initial biological screening panels
Solubility>10 mg/mL in DMSOFeasibility for in vitro assay preparation
High-Throughput Phenotypic Screening

Phenotypic screening in relevant cell-based assays provides the first direct evidence of biological activity.[4] Based on the known activities of related imidazo[1,5-a]pyridine compounds, initial screens should focus on oncology and neurology.[1][2][3]

Experimental Protocol: Cancer Cell Line Proliferation Assay

  • Cell Plating: Seed a panel of cancer cell lines (e.g., MCF-7, HT-29, B16F10) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl (e.g., from 0.01 µM to 100 µM) in culture medium.

  • Incubation: Treat the cells with the compound dilutions and incubate for 72 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) and measure luminescence to determine the percentage of viable cells relative to a vehicle control.

  • Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Phase 2: Target Deconvolution and Validation

With promising phenotypic data, the next critical step is to identify the specific molecular target(s) of the compound. This process, often termed target deconvolution, is essential for understanding the molecular basis of the observed biological effects.[5]

Affinity-Based Target Identification

Affinity chromatography is a powerful technique to isolate binding partners of a small molecule from a complex biological sample, such as a cell lysate.[6]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

G cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification A Imidazo[1,5-a]pyridin- 3-ylmethanamine 2HCl B Linker Attachment A->B C Immobilization on Resin B->C D Cell Lysate Incubation C->D E Washing Steps D->E F Elution of Bound Proteins E->F G SDS-PAGE F->G H In-gel Digestion G->H I LC-MS/MS Analysis H->I J Database Searching I->J

Caption: Workflow for affinity-based target identification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that confirms direct target engagement in a cellular context.[7] The principle is that a ligand-bound protein will have increased thermal stability.[8]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either vehicle or Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl for 1 hour.

  • Heat Challenge: Aliquot the cell suspensions and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated proteins.

  • Protein Detection: Analyze the soluble fraction by Western blot or other quantitative proteomic methods to detect the putative target protein.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[9]

Phase 3: Deep Mechanistic Characterization

Once a primary target is identified and validated, a deeper dive into the molecular and cellular consequences of the compound-target interaction is necessary.

Biochemical Assays

Biochemical assays are essential for quantifying the interaction between the compound and its purified target protein.[10][11]

Table 2: Representative Biochemical Assays for Target Characterization

Target ClassRecommended AssayKey Parameters Determined
KinaseKinase Activity Assay (e.g., ADP-Glo™)IC50, Ki, Mode of Inhibition
GPCRRadioligand Binding AssayKd, Bmax, Agonist/Antagonist Profile
Ion ChannelElectrophysiology (Patch-Clamp)IC50, Effects on Channel Gating
EnzymeEnzyme Kinetics AssayKm, Vmax, Inhibition Type
Signaling Pathway Analysis

It is crucial to understand how the interaction with the primary target affects downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway

Given that derivatives of imidazo[1,5-a]pyridine have been shown to inhibit the PI3K/Akt pathway, this is a logical starting point for investigation.[4]

  • Cell Treatment: Treat a relevant cell line with increasing concentrations of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and a loading control (e.g., GAPDH).

  • Detection: Use a corresponding HRP-conjugated secondary antibody and an ECL substrate for detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of key signaling nodes.

Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Imidazo[1,5-a]pyridin- 3-ylmethanamine 2HCl Compound->PI3K Putative Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Phase 4: Profiling for Selectivity and Off-Target Effects

A critical aspect of drug development is understanding the selectivity of a compound. Off-target effects can lead to toxicity or provide opportunities for drug repurposing.

Kinome Profiling

If the primary target is a kinase, it is essential to screen the compound against a broad panel of kinases to determine its selectivity. Several commercial services offer kinome profiling against hundreds of kinases.[12][13]

Broad Panel Screening

Screening against a panel of common off-targets, such as hERG ion channels and cytochrome P450 enzymes, is a standard part of preclinical safety assessment.

Conclusion

The elucidation of the mechanism of action for Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl requires a systematic and multi-faceted approach. This guide provides a logical and experimentally robust framework to progress from broad phenotypic observations to a detailed molecular understanding. By employing a combination of in silico, biochemical, and cell-based assays, researchers can confidently identify the primary target(s), delineate the affected signaling pathways, and characterize the selectivity profile of this promising compound. This comprehensive understanding is the bedrock upon which successful drug development programs are built.

References

  • Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. [Link]

  • Lin, S., et al. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 21(15), 5262. [Link]

  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • Lin, S., et al. (2020, July 20). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. ResearchGate. [Link]

  • New Journal of Chemistry. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. [Link]

  • ACS Publications. (2015). Deciphering the Cellular Targets of Bioactive Compounds Using a Chloroalkane Capture Tag. [Link]

  • Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 181, 111569. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • Yoshida, M., & Yashiroda, Y. (2018). Recent advances in target identification of bioactive natural products. Bioscience, Biotechnology, and Biochemistry, 82(10), 1637-1645. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • National Center for Biotechnology Information. (2012, October 1). Ion Channel Screening. [Link]

  • Patsnap. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?[Link]

  • Celtarys. (2023, April 12). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Max Planck Society. (2018, August 10). Separating the wheat from the chaff in target identification for bioactive molecules. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Creative Bioarray. GPCR Screening Services. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • Creative Biolabs. Natural Bioactive Compound Target Identification. [Link]

  • Sygnature Discovery. Biochemical Assays. [Link]

  • Sygnature Discovery. Ion Channel Screening. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Reaction Biology. Ion Channel Assay Services. [Link]

  • National Center for Biotechnology Information. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • ION Biosciences. Gαq GPCR assays. [Link]

  • University of Antwerp. PPES Service Facility for Global Kinase Activity Profiling. [Link]

  • ACS Publications. (2003, November 18). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. [Link]

  • Broad Institute. Mechanism of Action: discover your small molecule's interactions and targets. [Link]

  • PubMed. (2016, July 13). Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. [Link]

  • National Center for Biotechnology Information. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

  • Reaction Biology. Kinase Drug Discovery Services. [Link]

  • Biology Stack Exchange. (2014, September 26). How to analytically quantify a chemical's potential to intercalate DNA?[Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit. [Link]

  • National Center for Biotechnology Information. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]

  • Rockland Immunochemicals Inc. AKT/PI3K Signaling Pathway. [Link]

  • Oxford Academic. (2024, August 28). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. [Link]

  • Taylor & Francis Online. (2022, December 21). Drug discovery inspired by bioactive small molecules from nature. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • RayBiotech. PI3K-Akt Signaling Pathway. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

Sources

Unlocking the Imidazo[1,5-a]pyridine Core: A Technical Guide to Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl in FBDD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike the ubiquitous indole or benzimidazole cores, the imidazo[1,5-a]pyridine system offers a distinct electronic profile, higher polarity, and a shifted vector space while maintaining "privileged structure" status.

This guide details the technical utility of this fragment, focusing on its application as a bioisostere for tryptophan-mimetic synthesis, its robust exit vectors for library generation, and the specific synthetic protocols required to elaborate the C3-methanamine handle.

Part 1: Structural Analysis & Physicochemical Profile

The Fragment Core

The imidazo[1,5-a]pyridine core is a fused bicyclic 10-


 electron system. It is isoelectronic with azulene and isomeric with imidazo[1,2-a]pyridine. However, the [1,5-a] fusion places the bridgehead nitrogen in a position that significantly alters the dipole moment and hydrogen bond acceptor (HBA) capability compared to its [1,2-a] isomer.

Key Fragment Attributes:

  • Molecular Weight (Free Base): ~147.18 Da (Ideal for "Rule of Three").

  • Salt Form (2HCl): The dihydrochloride salt is critical. The free base amine is prone to oxidation and potential polymerization. The 2HCl salt ensures:

    • High Water Solubility: Essential for high-concentration biophysical assays (SPR, NMR, MST) where DMSO tolerance is low.

    • Stoichiometric Precision: Non-hygroscopic salts allow for accurate weighing during automated library synthesis.

  • F(sp3) Character: The exocyclic methylene group at C3 introduces necessary three-dimensionality, breaking the planarity of the aromatic system and allowing the amine to explore adjacent sub-pockets.

Vector Analysis & Bioisosterism

This fragment is a potent bioisostere for the Indole ring (e.g., Tryptophan residues).

  • Indole: Lipophilic, NH is a hydrogen bond donor (HBD).

  • Imidazo[1,5-a]pyridine: More polar, Pyridine-like N is a hydrogen bond acceptor (HBA).

Strategic Application: If a lead compound suffers from poor metabolic stability (oxidation of the indole C2-C3 bond) or low solubility, swapping the indole for imidazo[1,5-a]pyridine often improves physicochemical properties while retaining the flat aromatic binding mode.

Fragment Elaboration Strategy (DOT Visualization)

The primary amine is the "Growth Vector." The following diagram illustrates the standard workflow for evolving this fragment into a lead compound.

FragmentStrategy Fragment Fragment Hit (Imidazo[1,5-a]pyridin-3-ylmethanamine) Vector Vector Analysis (C3-Amine Handle) Fragment->Vector Identify Exit Vector Library Parallel Synthesis (Amide/Urea/Sulfonamide) Vector->Library High-Throughput Chem Screening Biophysical Screening (SPR / X-ray) Library->Screening Hit Expansion Lead Lead Series (IDO1 / Kinase Inhibitor) Screening->Lead Optimization

Figure 1: Strategic workflow for elaborating the Imidazo[1,5-a]pyridin-3-ylmethanamine fragment. The C3-amine serves as the primary handle for rapid parallel synthesis.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme. Inhibitors often require a flat aromatic core to interact with the heme iron or the hydrophobic pocket occupied by Tryptophan.

  • Mechanism: The imidazo[1,5-a]pyridine core mimics the substrate (Tryptophan) but modulates the interaction with the heme iron.

  • Case Context: While BMS-986205 uses a furazan-based core, numerous patent landscapes utilize the imidazo[1,5-a]pyridine scaffold to target IDO1 due to its ability to stack in the active site while projecting the amine-linked tail into the entrance tunnel [1].

Kinase Inhibition (p38 MAP Kinase)

The scaffold acts as a hinge-binder. The pyridine nitrogen (N2) can accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38). The C3-methanamine arm projects into the solvent-exposed region or the ribose binding pocket, allowing for selectivity tuning via amide coupling [2].

Part 3: Synthetic Accessibility & Protocols

Synthesis of the Core (If Commercial Stock is Unavailable)

While the fragment is commercially available, understanding its synthesis allows for core modification (e.g., C1-substitution).

Reaction Logic: The most robust route involves the cyclization of 2-(aminomethyl)pyridine derivatives.

  • Acylation: Reaction of 2-(aminomethyl)pyridine with an amino acid equivalent (e.g., N-protected glycine) or a carboxylic acid.

  • Cyclization: Dehydrative cyclization using POCl

    
     or Vilsmeier-Haack conditions closes the imidazole ring.
    

SynthesisRoute Start 2-(Aminomethyl)pyridine Step1 Acylation (with N-Boc-Glycine) Start->Step1 Coupling Inter Intermediate Amide Step1->Inter Step2 Cyclization (POCl3 or Burgess Reagent) Inter->Step2 Dehydration Product Imidazo[1,5-a]pyridin-3-ylmethanamine Step2->Product Deprotection (HCl)

Figure 2: Synthetic pathway for the construction of the imidazo[1,5-a]pyridine core starting from 2-(aminomethyl)pyridine.

Protocol: Parallel Amide Coupling (Library Generation)

Objective: To generate a library of 96 analogs using the C3-amine handle. Reagents: Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl, Diverse Carboxylic Acids (


), HATU, DIPEA, DMF.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl in DMF to a concentration of 0.2 M.

    • Note: Because this is a 2HCl salt, you must account for the extra equivalents of base required to neutralize the salt.

  • Base Addition (Critical Step):

    • Add DIPEA (N,N-Diisopropylethylamine) to the amine stock.

    • Ratio: Use 3.5 equivalents of DIPEA relative to the amine. (2 eq to neutralize HCl, 1.5 eq for the coupling reaction).

  • Activation:

    • In a separate 96-well plate, dispense Carboxylic Acids (0.2 mmol/well).

    • Add HATU (1.1 eq) dissolved in DMF.

    • Shake for 5 minutes to form the active ester.

  • Coupling:

    • Transfer the neutralized Amine/DIPEA mixture to the activated acid plate.

    • Seal and shake at Room Temperature (RT) for 16 hours.

  • Workup (SCX Purification):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1]

    • Wash with MeOH (removes acids/HATU byproducts).

    • Elute with 2M NH

      
       in MeOH.
      
    • Concentrate in vacuo.

Data Summary Table: Expected Physicochemical Shifts

PropertyParent Fragment (2HCl)Amide Derivative (Target)Impact on Drug Likeness
MW 147.18 (FB)250 - 400Shifts to "Lead-like" space.
cLogP < 0.51.5 - 3.5Improves membrane permeability.
H-Bond Donors 2 (NH2)1 (Amide NH)Reduces desolvation penalty.
Topological Polar Surface Area ~40 Ų60 - 80 ŲMaintains oral bioavailability range.

Part 4: References

  • National Center for Biotechnology Information. (2025). Imidazo[1,5-a]pyridine | C7H6N2 | CID 274090 - PubChem.[2] Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines. Retrieved from [Link]

  • MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link][3][1]

  • Organic Chemistry Portal. (2023). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Harnessing Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl for Accelerated Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant biological activity.[1][2] Its unique electronic and steric properties have made it a focal point in medicinal chemistry, with derivatives showing promise in areas ranging from oncology to materials science.[3][4] The generation of compound libraries based on this scaffold is therefore a high-priority activity in many drug discovery programs. Parallel synthesis offers a robust and efficient methodology to rapidly generate a multitude of analogues, enabling extensive structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview and actionable protocols for the effective use of a key building block, Imidazo[1,5-a]pyridin-3-ylmethanamine dihydrochloride, in parallel synthesis workflows to create diverse compound libraries. We will delve into the critical aspects of handling this salt form and provide optimized, step-by-step procedures for two of the most common and powerful library-building reactions: amide bond formation and reductive amination.

Featured Building Block: Imidazo[1,5-a]pyridin-3-ylmethanamine Dihydrochloride

Imidazo[1,5-a]pyridin-3-ylmethanamine serves as a versatile primary amine building block, allowing for the introduction of the entire imidazo[1,5-a]pyridine moiety into a molecular design. It is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. Understanding its properties is crucial for successful implementation in synthesis.

Physicochemical Properties & Handling:

PropertyValue/InformationSource/Comment
Chemical Formula C₈H₉N₃ · 2HCl
Molecular Weight 220.10 g/mol
Appearance Typically an off-white to pale yellow solid.Inferred from similar compounds.
Solubility Soluble in water, methanol; moderately soluble in DMSO and DMF.Inferred from hydrochloride salt nature.
Handling Critical: As a dihydrochloride salt, the amine is protonated and non-nucleophilic. It requires neutralization with a suitable base in situ to liberate the free amine for reaction. For each mole of the dihydrochloride, at least two equivalents of a non-nucleophilic base are required for complete neutralization. An additional equivalent of base is often needed for the reaction itself (e.g., in amide coupling).[5]
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Assumed to be an irritant based on data for similar structures.[6][7]

Core Synthetic Strategies for Library Generation

The primary amine handle of Imidazo[1,5-a]pyridin-3-ylmethanamine is a gateway to a vast chemical space. We will focus on two foundational reaction classes amenable to high-throughput parallel synthesis.

Strategy 1: Parallel Amide Bond Formation

Amide coupling is one of the most utilized reactions in medicinal chemistry for its reliability and the vast commercial availability of carboxylic acids.[8] This allows for the systematic exploration of the "R-group" space around the core scaffold.

Causality of Protocol Choices:

  • Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly effective, fast, and known to suppress racemization, which is critical when using chiral carboxylic acids.[6]

  • Base Selection: Diisopropylethylamine (DIPEA) is chosen as the non-nucleophilic base. It effectively neutralizes the dihydrochloride salt and the in-situ generated hexafluorophosphate without competing in the coupling reaction. A total of three equivalents are used: two to liberate the free primary amine from its dihydrochloride salt and one to facilitate the amide coupling reaction itself.

  • Solvent: Dimethylformamide (DMF) is an excellent solvent for this chemistry due to its polar, aprotic nature, which effectively dissolves the starting materials and reagents.

Workflow for Parallel Amide Coupling:

G cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Reaction & Workup A Dispense Carboxylic Acid Stock Solutions (1.1 eq) into 96-well plate B Dispense Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl Stock Solution (1.0 eq) A->B Add to same wells C Add HATU Stock Solution (1.2 eq) B->C D Add DIPEA (3.0 eq) to initiate reaction C->D E Seal plate and shake at RT (4-16 hours) D->E F Quench reaction (e.g., with water) E->F G High-Throughput Purification (e.g., Prep-HPLC/MS) F->G

Workflow for parallel amide coupling.

Detailed Protocol: Parallel Amide Coupling in a 96-Well Plate

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl in anhydrous DMF.

    • Prepare a diverse set of carboxylic acids as 0.22 M stock solutions in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reagent Dispensing (into a 96-well reaction block):

    • Using an automated liquid handler or multichannel pipette, dispense 100 µL of each desired carboxylic acid stock solution into the corresponding wells of the reaction block (0.022 mmol, 1.1 eq).

    • To each well, add 100 µL of the Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl stock solution (0.020 mmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution to each well (0.024 mmol, 1.2 eq).

  • Reaction Initiation and Incubation:

    • Initiate the reactions by adding 100 µL of the DIPEA stock solution to each well (0.060 mmol, 3.0 eq).

    • Securely seal the reaction block with a cap mat.

    • Place the block on an orbital shaker and agitate at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.

  • Work-up and Isolation:

    • Upon completion, unseal the plate. Quench the reactions by adding 200 µL of water to each well.

    • The crude product solutions are now ready for high-throughput purification.

Strategy 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the coupling of the imidazo[1,5-a]pyridine scaffold to a wide array of aldehydes and ketones.[9] This strategy produces secondary amines, which can be valuable final products or intermediates for further diversification.

Causality of Protocol Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. It is milder than other borohydrides like sodium cyanoborohydride, is non-toxic, and reacts preferentially with the protonated iminium ion intermediate, reducing side reactions like aldehyde reduction.[3]

  • Base and Neutralization: As with amide coupling, DIPEA is used to neutralize the dihydrochloride salt. Two equivalents are sufficient here, as the reaction itself is typically run under neutral or slightly acidic conditions to favor imine formation.

  • Solvent: Dichloroethane (DCE) is a common and effective solvent for reductive aminations, facilitating both imine formation and the subsequent reduction.

Workflow for Parallel Reductive Amination:

G cluster_0 Plate Preparation cluster_1 Reagent Addition & Imine Formation cluster_2 Reduction & Workup A Dispense Aldehyde/Ketone Stock Solutions (1.2 eq) into 96-well plate B Dispense Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl Stock Solution (1.0 eq) A->B Add to same wells C Add DIPEA (2.2 eq) to liberate free amine B->C D Shake at RT for 30-60 min (Imine/Iminium Formation) C->D E Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) as a slurry or solid D->E F Seal and shake at RT (6-24 hours) E->F G Quench (e.g., sat. NaHCO₃) and extract F->G H High-Throughput Purification G->H

Workflow for parallel reductive amination.

Detailed Protocol: Parallel Reductive Amination in a 96-Well Plate

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl in 1,2-dichloroethane (DCE).

    • Prepare a diverse set of aldehydes or ketones as 0.24 M stock solutions in DCE in a separate 96-well plate.

    • Prepare a 0.44 M solution of DIPEA in DCE.

  • Reagent Dispensing and Imine Formation:

    • Dispense 100 µL of each desired aldehyde/ketone stock solution into the corresponding wells of the reaction block (0.024 mmol, 1.2 eq).

    • To each well, add 100 µL of the Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl stock solution (0.020 mmol, 1.0 eq).

    • Add 100 µL of the DIPEA stock solution to each well (0.044 mmol, 2.2 eq) to neutralize the salt.

    • Seal the plate and shake for 30-60 minutes at room temperature to facilitate the formation of the imine/iminium intermediate.

  • Reduction:

    • Prepare a slurry of sodium triacetoxyborohydride (STAB) in DCE or use a solid dispensing system to add approximately 6.4 mg (0.030 mmol, 1.5 eq) to each well. Caution: Addition may cause some effervescence.

    • Reseal the reaction block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 6-24 hours. Monitor by LC-MS.

  • Work-up and Isolation:

    • Carefully unseal the plate in a fume hood. Quench the reaction by slowly adding 200 µL of saturated sodium bicarbonate (NaHCO₃) solution to each well.

    • Add 400 µL of an extraction solvent (e.g., dichloromethane or ethyl acetate) to each well.

    • Mix thoroughly, then centrifuge the plate to separate the layers.

    • Carefully remove the organic layer for analysis and purification.

Analysis and Purification of Compound Libraries

The success of a compound library campaign hinges not only on the synthesis but also on the efficient purification and characterization of the products.

  • Analysis: Crude samples from each well should be analyzed by LC-MS to confirm the presence of the desired product and to assess its purity. This data is crucial for guiding the purification strategy.

  • Purification: For compound libraries, high-throughput preparative HPLC-MS is the method of choice.[5] This technique allows for the automated purification of hundreds of compounds per day.

    • Method: A standard approach is to use mass-directed fraction collection, where the system collects eluent only when the mass spectrometer detects the target molecular ion.

    • Post-Purification: After purification, fractions containing the pure compound are typically combined, the solvent is removed in vacuo, and the final compounds are weighed and prepared as stock solutions (e.g., in DMSO) for biological screening.

Conclusion

Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl is a highly valuable building block for the parallel synthesis of compound libraries. By understanding the necessity of in situ neutralization of the dihydrochloride salt, researchers can readily incorporate this versatile scaffold into robust and high-throughput amide coupling and reductive amination workflows. The protocols detailed herein provide a solid foundation for the rapid generation of diverse libraries, accelerating the exploration of chemical space and the discovery of novel bioactive molecules.

References

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. Available at: [Link]

  • Mihorianu, M., et al. (2010). Synthesis of novel imidazo[1,5–a]pyridine derivates. Revue Roumaine de Chimie, 55(10), 689-695. Available at: [Link]

  • Synple Chem. Application Note – Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. Available at: [Link]

  • Rahmati, A., & Khalesi, Z. (2011). One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. International Journal of Organic Chemistry, 1, 15-19. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available at: [Link]

  • PubChem. Imidazo(1,5-a)pyridin-3-amine. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Koto, Y., Shibahara, F., & Murai, T. (2017). Imidazo[1,5-a]pyridin-3-ylidenes as π-accepting carbene ligands: substituent effects on properties of N-heterocyclic carbenes. Organic & Biomolecular Chemistry, 15(8), 1810-1818. Available at: [Link]

  • PubChem. Imidazo(1,5-a)pyridine-3-thiol. Available at: [Link]

  • PubChem. Imidazo(1,5-a)pyridine. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. Available at: [Link]

  • PMC. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). Available at: [Link]

Sources

Application Notes & Protocols: Development of Cell-Based Assays for Screening Imidazo[1,5-A]pyridin-3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure have demonstrated diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of robust cell-based assays for screening novel Imidazo[1,5-A]pyridin-3-ylmethanamine derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key methodologies, and discuss critical aspects of data analysis and quality control to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for a Multi-Assay Screening Approach

Given the diverse biological activities reported for imidazo[1,5-a]pyridine derivatives, a multi-pronged screening strategy is essential to elucidate the mechanism of action of novel analogues.[4][5] A primary screen to assess general cytotoxicity is a crucial first step to identify compounds with potential therapeutic windows. Subsequently, more targeted assays can be employed to investigate specific cellular pathways or molecular targets. For instance, some imidazo[1,5-a]pyridine-benzimidazole hybrids have been shown to inhibit tubulin polymerization and the PI3K/Akt pathway.[6] Therefore, our proposed screening cascade will encompass:

  • Primary Cytotoxicity/Viability Assays: To determine the concentration-dependent effects of the compounds on cell health.

  • Target Engagement Assays: To confirm direct interaction with a putative molecular target within the cellular environment.

  • Downstream Signaling Pathway Analysis: To investigate the functional consequences of target engagement.

This tiered approach allows for the efficient identification of promising lead compounds and provides valuable insights into their mechanism of action, which is a critical step in the drug discovery process.[7][8][9]

Foundational Assay: Assessing Cell Viability and Cytotoxicity

A fundamental understanding of a compound's effect on cell viability is paramount. Two widely adopted and robust methods for this purpose are the MTT and CellTiter-Glo® assays.

Principle of Viability Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[10][11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells and can be quantified by measuring the absorbance of the solubilized crystals.[10]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[12] The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the ATP concentration.[12] This "glow-type" signal is highly stable, making it suitable for high-throughput screening (HTS).[12]

Experimental Workflow: A Comparative Overview

The general workflow for both assays involves cell seeding, compound treatment, reagent addition, and signal detection.

Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® Assay cluster_detect Detection Seed Seed Cells in Microplate Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with Imidazo[1,5-A]pyridin-3-ylmethanamine Derivatives Adhere->Treat Incubate Incubate for Desired Duration Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Incubate_CTG Incubate (10 min) Add_CTG->Incubate_CTG Read_Luminescence Read Luminescence Incubate_CTG->Read_Luminescence

Caption: General workflow for cell viability assays.

Detailed Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well plate format.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free recommended for final steps)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom tissue culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,5-A]pyridin-3-ylmethanamine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., a known cytotoxic agent) wells.[10]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium containing MTT.[10] Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format and is ideal for HTS applications.[14]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates (to prevent well-to-well crosstalk)

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature.[15] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[15]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using opaque-walled plates.

  • Plate Equilibration: After the compound incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[16]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Luminescence Measurement: Record the luminescence using a plate reader.

Target-Centric Assays: Confirming Molecular Interaction

Once cytotoxic or cytostatic "hits" are identified, it is crucial to determine if they directly engage with their intended molecular target within the cell.[17] Kinases are common targets for imidazo[1,5-a]pyridine derivatives.[6] Proximity-based assays like NanoBRET™ are powerful tools for quantifying target engagement in live cells.[17][18]

Principle of NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein in live cells.[19] The system relies on two components:

  • A target protein fused to the bright NanoLuc® luciferase (the BRET donor).

  • A cell-permeable fluorescent tracer that reversibly binds to the target protein (the BRET acceptor).[19]

When the tracer binds to the NanoLuc®-tagged protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[20] This allows for the quantitative measurement of compound affinity in a physiological context.[17]

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow cluster_prep Preparation cluster_treat Treatment cluster_detect Detection Transfect Transfect Cells with NanoLuc®-Target Fusion Vector Seed Seed Transfected Cells Transfect->Seed Treat_Compound Add Imidazo[1,5-A]pyridin-3-ylmethanamine Derivatives (Serial Dilutions) Seed->Treat_Compound Add_Tracer Add NanoBRET® Tracer Treat_Compound->Add_Tracer Incubate Incubate at 37°C Add_Tracer->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Measure_BRET Measure Donor (460nm) and Acceptor (610nm) Emission Add_Substrate->Measure_BRET

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay for a Kinase Target

This protocol provides a general framework. Specific tracer concentrations and incubation times should be optimized for each kinase target.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for the NanoLuc®-kinase fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96-well or 384-well assay plates

  • BRET-capable plate reader

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol for your chosen transfection reagent.

  • Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into a white, opaque-walled assay plate at an optimized density in Opti-MEM®.

  • Compound Addition: Prepare serial dilutions of the Imidazo[1,5-A]pyridin-3-ylmethanamine derivatives in Opti-MEM®. Add the compounds to the wells.

  • Tracer Addition: Add the optimized concentration of the specific NanoBRET™ tracer to all wells.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Substrate Addition and Signal Measurement: Add Nano-Glo® Live Cell Reagent to all wells. Read the donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm) within 10 minutes using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC₅₀ value, which reflects the compound's affinity for the target in the cell.

Functional Assays: Probing Downstream Signaling

Observing a direct binding event is powerful, but understanding the functional consequences is equally important. Reporter gene assays are an excellent method to measure the modulation of a specific signaling pathway downstream of the target protein.[21][22][23]

Principle of Reporter Gene Assays

Reporter gene assays are used to study gene expression regulation.[21][24] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that contains response elements for a specific transcription factor.[21] When a signaling pathway is activated or inhibited, the activity of this transcription factor changes, leading to a corresponding change in the expression of the reporter gene.[21] The amount of reporter protein produced can be easily quantified, serving as a readout for the activity of the signaling pathway.[21][23]

Protocol: Luciferase Reporter Assay for NF-κB Pathway

This protocol is an example for a pathway commonly modulated by kinase inhibitors.

Materials:

  • Cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct

  • Luciferase assay system (e.g., Promega Luciferase Assay System)

  • Pathway activator (e.g., TNF-α)

  • Lysis buffer

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cell line into a 96-well plate and allow cells to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the Imidazo[1,5-A]pyridin-3-ylmethanamine derivatives for 1-2 hours.

  • Pathway Activation: Stimulate the cells with an appropriate concentration of a pathway activator (e.g., TNF-α) to induce NF-κB activation. Include an unstimulated control.

  • Incubation: Incubate for 6-8 hours to allow for reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysates to a luminometer plate. Add the luciferase assay reagent, which contains the substrate (luciferin).

  • Luminescence Measurement: Immediately measure the luminescence. The signal is proportional to the amount of luciferase expressed and thus reflects the activity of the NF-κB pathway.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any screening campaign.[8][25][26]

Dose-Response Curves and IC₅₀/EC₅₀ Determination

For all assays, data should be expressed as a percentage of the control (e.g., % viability, % inhibition). Plotting this percentage against the logarithm of the compound concentration will generate a dose-response curve. A non-linear regression analysis (e.g., four-parameter logistic fit) can then be used to calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for each compound.

Assay Quality Metric: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay.[27][28][29] It quantifies the separation between the signals of the positive and negative controls in relation to their variability.[27]

Formula: Z' = 1 - [3(σₚ + σₙ)] / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control.

  • μₙ and σₙ are the mean and standard deviation of the negative control.

Interpretation of Z'-Factor Values: [30]

  • Z' > 0.5: Excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: Acceptable assay, but may require optimization.[28]

  • Z' < 0: Poor assay, not suitable for screening.[28]

It is crucial to determine the Z'-factor during assay development and to monitor it during the screening campaign to ensure data quality.[26][28]

Parameter Description Formula
Mean (μ) Average of control valuesΣx / n
Standard Deviation (σ) Measure of data dispersion√[Σ(x-μ)² / (n-1)]
Z'-Factor Assay quality metric1 - [3(σₚ + σₙ)] /

Conclusion

The development of a robust and relevant cell-based assay cascade is a critical step in the identification and characterization of novel Imidazo[1,5-A]pyridin-3-ylmethanamine derivatives. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to specific target engagement and functional pathway assays, researchers can efficiently identify promising lead candidates and gain valuable insights into their mechanisms of action. The protocols and principles outlined in this guide provide a solid foundation for establishing a successful screening campaign, emphasizing the importance of scientific rigor, careful optimization, and stringent quality control.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Grokipedia. Z-factor. [Link]

  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]

  • o2h discovery. (2025, March 18). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Scribd. Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]

  • RxPlora. (2024, August 1). What is Z' (read Z-factor)?. [Link]

  • Oslo University Hospital Research. CellTiter-Glo Assay. [Link]

  • BMG LABTECH. (2024, October 22). Gene reporter assays. [Link]

  • High-Throughput Screening Center. Introduction. [Link]

  • PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. [Link]

  • Eurofins DiscoverX. Signaling Reporter Assays. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Wikipedia. Reporter gene. [Link]

  • Kinase Logistics. Cell-based Kinase Profiling Service. [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubMed. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. [Link]

  • Medium. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ACS Publications. (2025, July 7). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]

  • AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • Science Cast. (2025, March 27). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. [Link]

  • BMC Biotechnology. (2013, March 13). Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Royal Society of Chemistry. Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. [Link]

  • National Center for Biotechnology Information. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. [Link]

  • PubMed. (2015, October 20). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. [Link]

  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ResearchGate. Principal imidazo[1,5-a]pyridine biologically active derivatives (the.... [Link]

  • FULIR. Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • ResearchGate. (2018, September 29). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT. [Link]

Sources

Application Note: Unlocking the Imidazo[1,5-a]pyridine Scaffold in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl in Chemical Biology Research Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Heme-Binder

Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl is not merely a chemical building block; it is a strategic "privileged scaffold" in modern drug discovery. Structurally distinct from its more common isomer (imidazo[1,2-a]pyridine), the 1,5-a fused system offers a unique electronic profile that mimics the indole core of tryptophan while providing a specific nitrogen vector for metal coordination.

In chemical biology, this compound serves two primary functions:

  • Heme-Targeting Warhead: It acts as a potent anchor for inhibiting heme-containing enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) , a critical checkpoint target in cancer immunotherapy.

  • Fragment-Based Drug Discovery (FBDD) Handle: The 3-methanamine tail provides a chemically tractable vector for "fragment growing," allowing researchers to probe adjacent hydrophobic pockets in enzymes and receptors (e.g., RORc, kinases).

This guide details the physicochemical handling, synthetic derivatization, and biological application of this scaffold, with a focus on developing IDO1 inhibitors.

Physicochemical Profile & Handling

Structural Properties

The imidazo[1,5-a]pyridine core is an aromatic, bicyclic heterocycle. Unlike indole, it contains a basic nitrogen (N2) capable of accepting hydrogen bonds or coordinating metals.

PropertyDescriptionRelevance to Research
Salt Form Dihydrochloride (2HCl)High water solubility; enhanced stability against oxidation compared to the free base.
Basicity Amphoteric core; Primary amine pKa ~9-10; Ring N pKa ~5-6Requires 3.0+ equivalents of base (e.g., DIPEA) in coupling reactions to neutralize both acidic protons.
H-Bonding N2 = Acceptor; 3-NH₂ = Donor/AcceptorN2 is the key pharmacophore for heme iron coordination.
Fluorescence Weak native fluorescenceCan be enhanced by aryl substitution; useful for label-free binding assays (e.g., SPR).
Storage and Stability
  • Hygroscopicity: The 2HCl salt is hygroscopic. Store at -20°C in a desiccator.

  • Oxidation: The electron-rich ring is susceptible to oxidation over prolonged exposure to air in solution. Always degas solvents for library synthesis.

Core Application: IDO1 Inhibitor Design

The most validated application of this scaffold is in the inhibition of IDO1. The imidazo[1,5-a]pyridine core serves as a tryptophan mimic, binding to the active site heme iron.

Mechanistic Rationale

IDO1 catalyzes the oxidative cleavage of tryptophan.[1] Inhibitors must compete with the indole ring of tryptophan.

  • The Anchor: The N2 nitrogen of the imidazo[1,5-a]pyridine coordinates directly with the Ferrous (Fe²⁺) ion of the heme cofactor.

  • The Vector: The 3-aminomethyl group points away from the heme, towards "Pocket A" or "Pocket B" (hydrophobic accessory pockets). Derivatizing this amine with lipophilic groups (phenyl, cyclohexyl) dramatically increases potency from micromolar to nanomolar range.

Visualization: The Interaction Map

The following diagram illustrates the logic of using this scaffold to build an IDO1 inhibitor.

IDO1_Inhibition Scaffold Imidazo[1,5-a]pyridine Core Amine 3-Methanamine (The Handle) Scaffold->Amine C3 Attachment Heme IDO1 Heme Iron (Fe2+) Scaffold->Heme Coordination Bond (N2-Fe interaction) Inhibitor High-Affinity Inhibitor Scaffold->Inhibitor Fragment Growth Pocket Hydrophobic Pocket (Pocket A/B) Amine->Pocket Derivatization (Amide/Urea Linkage) Amine->Inhibitor Fragment Growth

Caption: Mechanistic logic for IDO1 inhibition. The scaffold anchors to the heme, while the amine handle allows extension into the hydrophobic pocket.

Experimental Protocols

Protocol A: Neutralization and Activation (Critical Step)

The 2HCl salt is acidic. Failure to neutralize effectively will stall nucleophilic reactions.

Reagents:

  • Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Procedure:

  • Dissolve 1.0 eq of the 2HCl salt in anhydrous DMF (0.1 M concentration).

  • Add 3.5 eq of DIPEA. Note: You need 2 eq to neutralize the HCl and 1-1.5 eq to drive the reaction.

  • Sonicate for 5 minutes to ensure full deprotonation. The solution may turn slightly yellow; this is normal.

  • Use immediately. Do not store the free base in solution for >4 hours to avoid oxidative degradation.

Protocol B: Library Synthesis via Amide Coupling

This protocol is designed for "Fragment Growing" to probe the IDO1 accessory pocket.

Reagents:

  • Carboxylic Acid Library (R-COOH: Phenyl acetic acids, Benzoic acids, Cyclohexyl acids)

  • HATU (Coupling Agent)

  • Neutralized Scaffold Solution (from Protocol A)

Step-by-Step:

  • Activation: In a separate vial, mix 1.1 eq of Carboxylic Acid with 1.1 eq of HATU in DMF.

  • Coupling: Add the activated acid mixture to the neutralized scaffold solution (1.0 eq).

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.

    • Target Mass: [M+H]+ = (MW of Acid + MW of Scaffold - 18).

  • Quenching: Add water (5 volumes). If the product precipitates, filter and wash. If not, extract with Ethyl Acetate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: The imidazo[1,5-a]pyridine core is polar. Use a gradient starting at 5% B to ensure retention.

Protocol C: Reductive Amination (Secondary Amine Synthesis)

For creating flexible linkers (e.g., benzylamines) which often show better solubility than amides.

Reagents:

  • Aldehyde partner (R-CHO)

  • Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid

Procedure:

  • Dissolve 1.0 eq of 2HCl salt in DCM/MeOH (4:1).

  • Add 2.0 eq TEA (to neutralize) and 1.0 eq of Aldehyde.

  • Add catalytic Acetic Acid (1 drop). Stir for 1 hour to form the imine.

  • Add 2.0 eq of STAB. Stir overnight at RT.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Fragment-Based Drug Discovery (FBDD) Workflow

When using this molecule as a starting fragment, follow this decision tree to optimize potency.

FBDD_Workflow Start Start: Imidazo[1,5-a]pyridin-3-ylmethanamine Screen Screen against Target (SPR / Heme-Binding UV-Vis) Start->Screen Hit Hit Confirmation (mM affinity) Screen->Hit Decision Growth Strategy Hit->Decision PathA Path A: Lipophilic Growth (Targeting IDO1 Pocket A) Decision->PathA Hydrophobic Target PathB Path B: H-Bond Search (Targeting Kinase Hinges) Decision->PathB Polar Target SynthA Synthesize Amides/Ureas (Rigid Linkers) PathA->SynthA SynthB Synthesize Amines (Flexible Linkers) PathB->SynthB Lead Lead Optimization (nM affinity) SynthA->Lead SynthB->Lead

Caption: FBDD Decision Tree. Choose the synthetic path based on the hydrophobicity of the target pocket.

Troubleshooting & FAQs

Q: My coupling reaction yield is low (<20%).

  • Cause: Incomplete neutralization of the 2HCl salt. The amine remains protonated (ammonium) and cannot attack the ester.

  • Fix: Ensure you are using at least 3.0–3.5 equivalents of base. Verify pH is >8 before adding the coupling agent.

Q: The product co-elutes with the starting material on HPLC.

  • Cause: The imidazo[1,5-a]pyridine core is very polar.

  • Fix: Switch to a HILIC column or use a high-pH buffer (Ammonium Bicarbonate, pH 10) for the mobile phase to suppress protonation and increase retention of the product.

Q: Can I use this scaffold for kinases?

  • Answer: Yes. While famous for IDO1, the core resembles the purine ring of ATP. Derivatization at the 3-position can direct substituents into the ribose binding pocket or the solvent-exposed region of kinases.

References

  • Structure and IDO1 Inhibition: Title: Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors.[2] Source: Journal of Medicinal Chemistry (2016). Link:[Link]

  • Synthetic Methodology: Title: Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles.[3][4][5][6][7] Source: Organic & Biomolecular Chemistry (RSC).[3] Link:[Link]

  • RORc Inverse Agonists: Title: Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists.[8] Source: Bioorganic & Medicinal Chemistry Letters (2015). Link:[Link]

  • General Scaffold Utility: Title: Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds.[5][9] Source: New Journal of Chemistry. Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Imidazo[1,5-a]pyridine-based compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these valuable heterocyclic scaffolds. The inherent basicity of the imidazopyridine core, coupled with the polarity of the aminomethane side chain and the properties of the dihydrochloride salt form, presents unique challenges that require carefully considered strategies.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific derivative.

Section 1: Foundational Challenges & Initial Assessment

The primary difficulty in purifying Imidazo[1,5-A]pyridin-3-ylmethanamine and its analogs stems from the molecule's dual characteristics: it is a polar, basic, nitrogen-containing heterocycle, often handled as a highly water-soluble hydrochloride salt.[1][2] This combination can lead to issues like streaking on standard silica gel, poor solubility in common organic solvents, and difficulty in achieving high purity through crystallization alone.

Before selecting a purification strategy, a preliminary assessment of your crude material is critical.

  • Physical State: Is the crude product a solid or an oil?

  • Solubility Profile: Test solubility in a range of solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexane).

  • TLC Analysis: Run a Thin Layer Chromatography (TLC) plate to visualize the number of components and their relative polarities.

G start Crude Product Assessment is_solid Is the crude material a solid? start->is_solid is_major_spot Is the desired product the major spot by TLC? is_solid->is_major_spot Yes oil_or_impure Crude is an oil or highly impure solid is_solid->oil_or_impure No recrystallize Attempt Recrystallization is_major_spot->recrystallize Yes column Proceed to Column Chromatography is_major_spot->column No acid_base Consider Acid-Base Extraction Cleanup oil_or_impure->acid_base acid_base->column

Section 2: Troubleshooting Recrystallization of Hydrochloride Salts

Recrystallization is the preferred method for purifying solid materials, especially salts, as it can be highly efficient for removing small amounts of impurities. However, finding the right solvent system for polar hydrochloride salts can be challenging.[2][3]

Frequently Asked Questions (FAQs): Recrystallization

Q1: My Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl is soluble in methanol and water, but crashes out with any non-polar solvent. How do I find a suitable single-solvent system?

A1: This is a common scenario for amine salts. Instead of common non-polar solvents, you should explore polar, protic solvents in which the salt has lower solubility. 2-Propanol is often an excellent choice for recrystallizing hydrochloride salts that are too soluble in ethanol or methanol.[2] The key is to use the minimum amount of hot solvent required to fully dissolve the compound, then allow it to cool slowly.

Q2: I can't find a good single solvent. What is the best approach for a co-solvent (binary) system?

A2: The ideal co-solvent system consists of a "solvent" in which your compound is soluble and an "anti-solvent" in which it is insoluble.

  • Step 1: Dissolve your crude salt in a minimal amount of a hot polar solvent like methanol, ethanol, or even a small amount of water.[3]

  • Step 2: While the solution is still warm, slowly add a less polar anti-solvent like Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) dropwise until you observe persistent cloudiness (turbidity).[2]

  • Step 3: If necessary, add a few drops of the hot solvent to redissolve the precipitate and achieve a clear solution at an elevated temperature.

  • Step 4: Allow the mixture to cool slowly. The gradual decrease in solubility should promote the formation of pure crystals.

Q3: My compound won't crystallize, even after cooling the solution. What can I do?

A3: Inducing crystallization often requires creating nucleation sites.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as points for crystal growth.

  • Seed Crystals: If you have a tiny amount of pure product from a previous batch, add a single crystal to the cooled, supersaturated solution. This provides a template for crystallization.

  • Reduce Volume: Carefully evaporate some of the solvent to increase the concentration of your compound, then attempt to cool and crystallize again. Be cautious not to remove too much solvent, which could cause the product to "crash out" with impurities.

Section 3: Guide to Column Chromatography Purification

When recrystallization is not feasible due to the product being an oil or containing significant impurities, column chromatography is the primary alternative. The basic nature of the imidazopyridine core is the most critical factor to address.

The Challenge: Strong Interaction with Silica Gel

Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[4][5] Basic compounds, like your amine, can be protonated by these groups, leading to very strong binding to the stationary phase. This results in several common problems:

  • Streaking on TLC: The compound appears as a long, comet-like streak rather than a tight spot.

  • Poor Recovery: The compound remains irreversibly bound to the top of the column.

  • Broad Peaks: The compound elutes over a large volume of solvent, resulting in poor separation from impurities.

G

Troubleshooting Guide: Column Chromatography
Issue Potential Cause Solution & Scientific Rationale
Severe Streaking on TLC / Compound Won't Elute Acid-Base Interaction: The basic amine is strongly binding to the acidic silica gel.[1]1. Add a Basic Modifier: Add 0.5-2% triethylamine (Et3N) or ammonia (as a 7N solution in methanol) to your eluent system.[4] The modifier will neutralize the acidic silanol groups, allowing your compound to elute properly. 2. Switch to a Different Stationary Phase: Use basic or neutral alumina, which lacks the acidic character of silica and is well-suited for purifying amines.[5]
Poor Separation of Closely-Related Spots Incorrect Solvent System: The polarity of the eluent is not optimized for differential partitioning of the components.1. Optimize Polarity: If using a standard system like Dichloromethane (DCM)/Methanol (MeOH), finely tune the ratio. Try preparing several TLCs with slightly different ratios (e.g., 98:2, 95:5, 90:10 DCM:MeOH) to find the optimal separation window. 2. Change Solvent Selectivity: Switch to a different solvent system. For example, if DCM/MeOH fails, try Ethyl Acetate/Hexane with a basic modifier. Different solvents interact with your compounds in unique ways, altering the elution order and separation.[1]
Compound Appears Insoluble in Loading Solvent High Polarity of the HCl Salt: The dihydrochloride salt may not be soluble in the relatively non-polar solvents used to load the column.1. Pre-adsorb (Dry Loading): Dissolve your crude product in a polar solvent (like methanol), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures your compound is introduced to the column in a concentrated band without using a strong loading solvent. 2. Minimal Strong Solvent: Dissolve the compound in the absolute minimum volume of a strong eluent (e.g., DCM with 10% MeOH) to load it onto the column.
Purification of Chiral Derivatives Enantiomers are not separable on standard achiral phases. Use Chiral Stationary Phases (CSPs): For separating enantiomers, specialized chiral columns are required. Polysaccharide-based CSPs like Chiralpak® and Chiralcel® are often effective for this class of compounds.[6][7] The separation will need to be developed using High-Performance Liquid Chromatography (HPLC).
Protocol: Flash Column Chromatography on Silica with Basic Modifier
  • Eluent Selection: Develop a solvent system using TLC. A good target Rf (retention factor) for the desired compound is ~0.2-0.3.[5] A common starting point is Dichloromethane/Methanol. Add 1% triethylamine to the pre-mixed eluent.

  • Column Packing:

    • Select a column size appropriate for your sample amount (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Fill the column about one-third full with the less polar solvent (e.g., Hexane or DCM).

    • Prepare a slurry of silica gel in the same solvent and pour it into the column.

    • Gently tap the column to pack the silica and allow excess solvent to drain until it is level with the top of the silica bed. Add a thin layer of sand to protect the silica surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude Imidazo[1,5-A]pyridin-3-ylmethanamine derivative in a minimal amount of methanol.

    • Add 2-3 times the mass of silica gel relative to your crude product.

    • Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the sand in your packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Using positive pressure ("flash" chromatography), push the solvent through the column, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.

Section 4: Alternative and Complementary Techniques

Acid-Base Extraction

If your crude product contains many non-polar or neutral impurities, a simple acid-base extraction can be a powerful preliminary purification step.

  • Dissolve the crude material (as the free base, if possible) in an organic solvent like DCM or Ethyl Acetate.

  • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Basify the aqueous layer with a base like NaOH or Na2CO3 to deprotonate your amine, causing it to precipitate or become extractable.

  • Extract your free-base product back into an organic solvent.

  • Dry the organic layer with a drying agent (e.g., MgSO4 or Na2SO4), filter, and evaporate the solvent.[7]

This technique is particularly useful for removing starting materials or non-basic byproducts before proceeding to chromatography or crystallization.

References

  • Flash Column Chromatography. University of California, Irvine. Available at: [Link]

  • Column Chromatography Notes. Membrane Solutions. Available at: [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Journal of Scientific Research and Reports. Available at: [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Preprints.org. Available at: [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. Available at: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. ACS Publications. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL IMIDAZO[1,5–a]PYRIDINE DERIVATES. Revue Roumaine de Chimie. Available at: [Link]

  • Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. Available at: [Link]

  • Recovery of amines from by-product chloride salts. Google Patents.
  • Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. PMC. Available at: [Link]

  • One-Pot Three-Component Synthesis of Imidazo[1,5-a]pyridines. Semantic Scholar. Available at: [Link]

  • Chiral Imidazo[1,5-a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. JACS Au. ACS Publications. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI. Available at: [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). PMC. Available at: [Link]

  • Method for Determining Nitrogenous Heterocycle Compounds in Wine. ACS Publications. Available at: [Link]

  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. RSC Publishing. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch. Available at: [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. PMC. Available at: [Link]

Sources

Technical Support Center: Analytical Assessment of Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Imidazo[1,5-a]pyridin-3-ylmethanamine dihydrochloride (CAS: 100367-39-3 or derivatives) is a critical fused-ring heterocyclic intermediate. Its structural duality—an electron-rich aromatic core fused with a highly polar, primary amine side chain—presents a unique "retention paradox" in chromatography.

As a dihydrochloride salt (2HCl), this molecule is highly hydrophilic. Standard Reversed-Phase (RP) methods often fail because the compound elutes in the void volume (dead time), co-eluting with unretained salts and solvent fronts. Furthermore, the free amine moiety interacts aggressively with residual silanols on silica columns, causing severe peak tailing.

This guide provides field-proven protocols to overcome these specific physicochemical hurdles.

Module 1: Chromatographic Purity (HPLC/UPLC)

The "Silanol Effect" & Retention Strategy

The primary failure mode in analyzing this molecule is peak tailing . The protonated amine (


) undergoes ion-exchange interactions with deprotonated silanols (

) on the stationary phase.

Recommendation: You must suppress this interaction using one of two strategies:

  • Low pH + Ion Pairing: Protonate the silanols (pH < 3) and use a pairing agent.

  • HILIC: Use the polarity to your advantage.

Method A: Ion-Pairing RP-HPLC (Robust QC Method)

Best for: Routine purity checks in quality control environments.

ParameterCondition
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 2% B (Isocratic hold for retention); 5-20 min: 2% -> 60% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic core) and 210 nm (Amine impurities)
Column Temp 30°C

Why this works: TFA acts as an anionic ion-pairing agent. It forms a neutral complex with the positively charged amine, increasing hydrophobicity and retention on the C18 chain while masking silanols [1].

Method B: HILIC (LC-MS Compatible)

Best for: Identification of polar impurities and mass spectrometry.

ParameterCondition
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.8)
Mobile Phase B Acetonitrile
Gradient 90% B -> 50% B over 15 mins (Inverse gradient)
Mechanism Partitioning into water-enriched layer on silica surface
Workflow Visualization: Method Development Decision Tree

HPLC_Decision_Tree Start Start: Purity Analysis Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl Goal What is the analytical goal? Start->Goal QC Routine QC / Purity % Goal->QC ID Impurity ID / LC-MS Goal->ID QC_Path Method A: RP-HPLC + TFA QC->QC_Path ID_Path Method B: HILIC ID->ID_Path Check1 Is Peak Tailing > 1.5? QC_Path->Check1 ID_Path->Check1 Fix1 Increase TFA to 0.1% or Switch to PFPA Check1->Fix1 Yes (Silanol interaction) Fix2 Check Sample Diluent (Must match Mobile Phase B) Check1->Fix2 Yes (Solvent mismatch) Success Valid Method Check1->Success No Fix1->Success Fix2->Success

Caption: Decision logic for selecting the appropriate chromatographic mode based on analytical objectives (QC vs. R&D).

Module 2: Salt Stoichiometry & Counterion Analysis

A common error is assuming the material is pure based on HPLC alone. HPLC "sees" the organic cation but ignores the counterions. You must verify the "2HCl" stoichiometry to ensure you aren't dosing incorrect molar equivalents in downstream reactions.

Protocol: Potentiometric Titration (Chloride Content)

This method quantifies the chloride counterion to confirm the salt form (Mono-HCl vs. Di-HCl).

  • Reagents: 0.1 N Silver Nitrate (

    
    ), dilute Nitric Acid (
    
    
    
    ).
  • Apparatus: Potentiometric titrator with a Silver/Sulfide ion-selective electrode (ISE).

  • Procedure:

    • Dissolve ~50 mg of sample in 50 mL deionized water.

    • Add 1 mL

      
       (to prevent carbonate interference).
      
    • Titrate with 0.1 N

      
       to the potentiometric endpoint.
      
  • Calculation:

    
    
    
    • Target for 2HCl: ~25-30% w/w (Calculate exact based on MW).

Protocol: Non-Aqueous Titration (Amine Content)

To determine the purity of the organic base independent of water/solvent content.

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in glacial acetic acid.
    
  • Solvent: Glacial acetic acid + Mercuric Acetate (Caution: Toxic - effectively sequesters the HCl so the amine can be titrated).

  • Endpoint: Potentiometric (Glass pH electrode).

Module 3: Troubleshooting & FAQs

Q1: My HPLC peak is splitting. Is the compound degrading?

Diagnosis: Likely Sample Solvent Mismatch . Explanation: If you dissolve this highly polar 2HCl salt in 100% water and inject it onto a high-organic HILIC method or a high-organic starting gradient, the sample solvent acts as a "strong solvent," causing the plug to travel faster than the mobile phase initially. Fix: Dissolve the sample in the starting mobile phase of your method. For HILIC, this means dissolving in 80-90% Acetonitrile (add water dropwise only if needed for solubility).

Q2: I see a "Ghost Peak" at 2x the molecular weight in LC-MS.

Diagnosis: Dimerization in the source. Explanation: Imidazo[1,5-a]pyridines are electron-rich. In the high-concentration environment of an ESI source, non-covalent dimers (


) can form.
Verification:  Check if the ratio of the monomer to dimer changes with dilution. If the dimer disappears at lower concentrations, it is an artifact, not an impurity.
Q3: The material is getting sticky/wet during weighing.

Diagnosis: Hygroscopicity. Explanation: Amine hydrochloride salts are notoriously hygroscopic. Absorption of atmospheric water will lower your apparent purity by weight (assay) but not by HPLC area %. Fix:

  • Store in a desiccator at -20°C.

  • Equilibrate to room temperature before opening the vial to prevent condensation.

  • Perform a Karl Fischer (KF) water determination. Subtract the water content from the weight to get the "Anhydrous, Solvent-Free Basis" purity.

Q4: How do I distinguish the 1,5-a isomer from the 1,2-a isomer?

Diagnosis: Structural ambiguity. Explanation: These isomers are difficult to distinguish by MS alone. Fix: Use 1H NMR . The bridgehead proton in Imidazo[1,5-a]pyridine (position 1) is a distinctive singlet that typically appears downfield (around


 8.0 - 9.0 ppm depending on solvent), whereas the 1,2-a isomer has a different coupling pattern [2].

Module 4: Impurity Profiling Logic

When assessing purity, you must account for the synthetic precursors.

Impurity_Map Start Starting Material: 2-(aminomethyl)pyridine Product Target: Imidazo[1,5-a]pyridin-3-ylmethanamine Start->Product Cyclization (Risk: Unreacted SM) Inter Intermediate: Imidazo[1,5-a]pyridine-3-carbonitrile Inter->Product Reduction (Risk: Partially Reduced Imine) Degradant Oxidation Product: Aldehyde/N-Oxide Product->Degradant Air/Light Exposure

Caption: Common synthetic routes and associated impurity risks for Imidazo[1,5-a]pyridine derivatives.

References

  • McCalley, D. V. (2010). "Analysis of the ion pairing mechanism of basic pharmaceuticals on reversed-phase columns." Journal of Chromatography A, 1217(6), 858-880. Link

  • Mihorianu, M., et al. (2010).[1] "Synthesis of novel imidazo[1,5-a]pyridine derivatives." Revue Roumaine de Chimie, 55(10), 689-695.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Technical Support Center: Strategies to Reduce Off-Target Effects of Imidazo[1,5-a]pyridin-3-ylmethanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives. This guide is designed to provide you with troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate off-target effects during your experiments. The imidazo[1,5-a]pyridine scaffold is a significant structural component in many pharmaceutical agents, and ensuring target specificity is paramount for successful therapeutic development.[1]

Troubleshooting Guide

This section addresses common issues encountered during the experimental use of Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives that may be indicative of off-target effects.

Issue 1: Unexpected or Inconsistent Phenotype in Cell-Based Assays

Observation: You observe a cellular phenotype that is inconsistent with the known or hypothesized function of the intended target. For example, a compound designed to inhibit a non-essential kinase for proliferation still induces potent cell cycle arrest.[2]

Possible Cause: The inhibitor is interacting with one or more off-target proteins, leading to the observed biological response.[3] Off-target effects are a common reason for discrepancies between biochemical and cellular assay results.[4]

Step-by-Step Troubleshooting Workflow:
  • Dose-Response Analysis:

    • Action: Perform a detailed dose-response curve for your compound.

    • Rationale: Off-target effects are often concentration-dependent and may only appear at higher concentrations where the compound loses its selectivity.[5] If the unexpected phenotype is only observed at concentrations significantly higher than the on-target IC50, off-target binding is a likely cause.[3]

  • Control Compound Comparison:

    • Action: Test a structurally distinct inhibitor that is known to be a potent and selective inhibitor of your target of interest.

    • Rationale: If the unexpected phenotype is not replicated with a different chemical scaffold, it strongly suggests that the phenotype is due to the unique off-target profile of your Imidazo[1,5-a]pyridin-3-ylmethanamine derivative.

  • Genetic Validation:

    • Action: Use genetic methods like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended target protein.

    • Rationale: If the phenotype induced by your compound persists in cells lacking the primary target, this is strong evidence of an off-target mechanism.[4]

  • Direct Target Engagement Assays:

    • Action: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the intended target in a cellular context.

    • Rationale: CETSA can verify target binding within intact cells. If target engagement is confirmed at concentrations that produce the unexpected phenotype, it helps to de-risk the possibility that the compound is not reaching its intended target.

cluster_0 Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Perform Dose-Response Analysis A->B C Is effect only at high concentrations? B->C D Likely Off-Target Effect C->D Yes E Test with Structurally Different Inhibitor C->E No F Does the new inhibitor show the same phenotype? E->F G Phenotype may be on-target F->G Yes H Use CRISPR/siRNA to Validate Target F->H No I Does knockout/knockdown replicate the phenotype? H->I I->G Yes J Confirm Direct Target Engagement (e.g., CETSA) I->J No cluster_1 Strategies to Mitigate Off-Target Effects cluster_A cluster_B cluster_C A Compound Design & Optimization A1 Structure-Activity Relationship (SAR) A2 Rational Drug Design A3 Macrocyclization B Experimental Validation B1 Kinase Selectivity Profiling B2 Genetic Validation (CRISPR/siRNA) B3 Chemical Proteomics C Data Interpretation C1 Dose-Response Analysis C2 Comparison with Control Compounds C3 Computational Off-Target Prediction

Sources

Handling and storage recommendations for Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl

Status: Online | Role: Senior Application Scientist Subject: Handling, Storage, and Troubleshooting Guide

Introduction

Welcome. You are likely working with Imidazo[1,5-a]pyridin-3-ylmethanamine dihydrochloride (CAS: 1185303-72-7) as a scaffold for medicinal chemistry—perhaps targeting IDO1, kinases, or synthesizing novel N-heterocyclic carbene precursors.

This compound presents a specific duality: the imidazo[1,5-a]pyridine core is an electron-rich aromatic system with potential photophysical properties, while the primary amine side chain (stabilized here as a 2HCl salt) is your reactive handle.

The dihydrochloride salt form renders this molecule hygroscopic and acidic in solution. The following guide replaces generic advice with field-proven protocols to prevent the three most common failure modes: hydrolytic clumping, oxidation of the free base, and pH-induced precipitation.

Module 1: Storage & Stability (The "Before" Phase)

Core Directive: Moisture is the primary antagonist. The 2HCl salt lattice will greedily absorb atmospheric water, leading to hydrolysis and precise weighing errors.

Storage Protocol Decision Tree

Follow this logic to determine where your vial belongs immediately upon receipt.

StorageLogic Start Shipment Arrival (Imidazo[1,5-a]pyridin-3-ylmethanamine 2HCl) CheckSeal Is the manufacturer seal intact? Start->CheckSeal ImmediateUse Will you use it within 48 hours? CheckSeal->ImmediateUse Yes DoubleContain Secondary Containment (Amber Vial + Parafilm) CheckSeal->DoubleContain No (Reseal under Argon) LongTerm Long-Term Storage (-20°C) ImmediateUse->LongTerm No Fridge Short-Term Storage (4°C, Desiccated) ImmediateUse->Fridge Yes Desiccator Place in Desiccator (Silica/Drierite) LongTerm->Desiccator Thawing Step DoubleContain->LongTerm

Figure 1: Storage and handling logic to prevent hygroscopic degradation.

Critical FAQs: Storage

Q: The powder looks sticky/gummy. Is it degraded?

  • Diagnosis: Likely moisture absorption (deliquescence), not necessarily chemical decomposition. The HCl salt is highly hygroscopic.

  • Action: Run an LC-MS. If the parent mass (

    
    ) is intact and purity is >95%, the "gum" is just hydrated salt.
    
  • Remedy: Do not attempt to dry it in an oven (thermal stress). Dissolve the gum in a known volume of dry DMSO to create a stock solution, determine concentration quantitatively, and store the solution at -20°C.

Q: Can I store this in the fridge (4°C)?

  • Answer: Only for active use (days). For long-term storage, -20°C is mandatory to retard oxidation. Always allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in a humid lab condenses water directly onto the hygroscopic salt.

Module 2: Solubility & Solution Handling

Core Directive: The "2HCl" designation means this molecule releases two equivalents of hydrochloric acid upon dissolution. Your solvent choice dictates the pH and stability.

Solubility Data & Solvent Compatibility
SolventSolubilityClassificationRecommendation
Water High (>50 mg/mL)Acidic (pH ~2-3) Good for storage. Warning: Acidic solution may degrade sensitive co-reagents.
DMSO High (>50 mg/mL)Neutral/StablePreferred for stock solutions (100 mM).
Methanol ModerateProticGood for transfers; avoid for long-term storage (potential ester exchange if carboxylic acids are present).
DCM/EtOAc NegligibleNon-PolarInsoluble. The salt will float. Requires free-basing to dissolve.
Critical FAQs: Solubility

Q: I added the salt to my reaction mixture (in DMF), and it didn't dissolve.

  • Cause: Amine salts often have poor solubility in aprotic organic solvents like DMF or THF compared to DMSO.

  • Fix: Add a non-nucleophilic organic base (e.g., DIPEA or TEA).

    • Mechanism:[1] The base deprotonates the ammonium salt (

      
      ), breaking the ionic lattice and releasing the organic-soluble free base.
      
    • Stoichiometry: You need at least 2.2 equivalents of base (to neutralize both HCl molecules).

Q: My LC-MS shows a mass of M+16 or M+32 after a week in solution.

  • Diagnosis: Oxidation. The primary amine (

    
    ) is susceptible to N-oxidation or oxidative deamination, especially in solution.
    
  • Prevention: Degas your solvents (sparge with Argon) before making stock solutions. Store DMSO stocks in single-use aliquots to minimize oxygen exposure.

Module 3: Reactivity & Synthesis Protocols

Core Directive: The salt is a "masked" nucleophile. You must unmask it (free-base) in situ for reactions like amide coupling or reductive amination.

Workflow: In Situ Neutralization (Amide Coupling)

Do not generate the free base in bulk and store it; it is unstable. Perform this in situ.

ReactionWorkflow Salt 2HCl Salt (Solid) Solvent DMF/DMSO (+ Carboxylic Acid) Salt->Solvent Base Add DIPEA (>2.5 eq) Solvent->Base Dissolution FreeBase Free Amine (Generated In Situ) Base->FreeBase Deprotonation Coupling Add Coupling Agent (HATU/EDC) FreeBase->Coupling Nucleophilic Attack Product Amide Product Coupling->Product

Figure 2: In-situ neutralization workflow for amide coupling reactions.

Troubleshooting Synthesis

Issue: Low yield in amide coupling (HATU/EDC).

  • Root Cause 1: Insufficient Base. You calculated equivalents based on the parent mass, ignoring the 2HCl.

    • Correction: The MW of the salt is significantly higher than the free base. Ensure your molar calculations account for the salt MW (~234.1 g/mol vs ~161.2 g/mol for free base). You must add enough base to neutralize the 2HCl plus the acid generated by the coupling reagent.

  • Root Cause 2: Side Reactions. The imidazo[1,5-a]pyridine ring is electron-rich. In highly electrophilic conditions (e.g., Vilsmeier-Haack or aggressive acid chlorides), the ring C-1 or C-3 positions might react.

    • Correction: Use milder coupling agents (HATU/COMU) rather than acid chlorides.

Module 4: Safety & Disposal

  • Hazard Identification:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

    • Signal Word: Warning.

  • Handling: Wear nitrile gloves and safety glasses. The HCl salt dust is corrosive to mucous membranes. Handle in a fume hood.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides and HCl gas will be generated).

References

  • BenchChem. (2025).[2] Handling and storage of hygroscopic amine hydrochlorides. Retrieved from

  • Sigma-Aldrich. (n.d.). (Imidazo[1,2-a]pyridin-3-ylmethyl)methylamine dihydrochloride Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 13206163, Imidazo[1,5-a]pyridine derivatives. Retrieved from

  • Chem-Impex Int'l. (2024). Imidazo[1,5-a]pyridine-5-carbaldehyde and derivatives handling. Retrieved from

  • Fisher Scientific. (2009). Safety Data Sheet: Imidazo[1,2-a]pyridine salts. Retrieved from

(Note: While specific literature on the 2HCl salt of the 1,5-isomer is rare, handling protocols are derived from the chemically analogous 1,2-isomers and general amine dihydrochloride salt properties verified in References 1 and 2.)

Sources

Validation & Comparative

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Imidazo[1,5-a]pyridin-3-ylmethanamine Derivative Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful translation of in vitro potency to in vivo efficacy is a critical hurdle in the development of novel therapeutics. This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the promising class of Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives. By delving into the nuances of in vitro assays and in vivo models, this document offers detailed protocols, comparative data analysis, and the underlying scientific rationale. This guide aims to equip researchers in drug development with the necessary tools to navigate the complexities of translational science, fostering a more predictive and successful approach to therapeutic development.

Introduction: The Promise of Imidazo[1,5-a]pyridin-3-ylmethanamine Derivatives and the IVIVC Imperative

Imidazo[1,5-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their versatile scaffold and potent biological activities.[1][2][3] These compounds have shown promise in various therapeutic areas, including oncology and inflammation, by targeting key enzymes like kinases.[4][5][6] However, a crucial challenge remains: ensuring that the high potency observed in laboratory settings translates into effective treatment in complex living organisms.

Establishing a predictive in vitro-in vivo correlation (IVIVC) is essential for:

  • De-risking Clinical Candidacy: A strong IVIVC builds confidence that in vitro findings will be mirrored in vivo, thereby reducing the likelihood of expensive failures in later stages of development.

  • Informing Dose Selection: Understanding the relationship between in vitro potency (e.g., IC50) and in vivo efficacy is crucial for the rational selection of doses in preclinical and clinical trials.

  • Optimizing Lead Compounds: A clear correlative framework enables more efficient lead optimization, allowing chemists to prioritize modifications that are likely to enhance performance in vivo.

This guide will use a case-study approach to compare the in vitro and in vivo performance of representative Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives, illustrating the principles and practicalities of establishing a meaningful IVIVC.

The In Vitro Foundation: Characterizing Potency and Mechanism

The initial evaluation of any new chemical entity starts with a thorough in vitro characterization. The selection of assays is critical and should be guided by the compound's proposed mechanism of action. For Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives, which often act as enzyme inhibitors, a multi-tiered approach is recommended.

Biochemical Assays: Quantifying Target Engagement

The first step is to confirm a direct interaction with the intended molecular target. A variety of in vitro kinase assay formats are available, including radiometric and fluorescence-based methods.[7][8][9][10]

Experimental Protocol: Kinase Inhibition Assay

  • Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, test compound (Imidazo[1,5-a]pyridin-3-ylmethanamine derivative), assay buffer, and a detection reagent.

  • Compound Preparation: Create a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • Dispense the assay buffer into a microplate.

    • Add the compound dilutions.

    • Add the enzyme and substrate mixture and incubate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time at room temperature.

    • Stop the reaction and measure the signal using a suitable plate reader.

  • Data Analysis:

    • Normalize the data using positive and negative controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Direct Target Measurement: This assay provides a direct measure of the compound's ability to inhibit the target enzyme, offering a clear, quantitative assessment of potency (IC50) without cellular confounding factors.

  • High-Throughput Suitability: The microplate format and straightforward procedure are well-suited for screening large numbers of compounds and for structure-activity relationship (SAR) studies.

Cell-Based Assays: Assessing Target Inhibition in a Biological Context

While biochemical assays confirm target engagement, cell-based assays are necessary to determine if a compound can enter cells, interact with its target in the complex intracellular environment, and produce a functional response.[7][11]

Experimental Protocol: Cellular Proliferation Assay

  • Cell Culture: Maintain the target cancer cell line in appropriate culture media and conditions.

  • Cell Seeding: Plate the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a serial dilution of the Imidazo[1,5-a]pyridin-3-ylmethanamine derivative for a set duration (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., a luminescence-based ATP assay).

    • Incubate as per the manufacturer's instructions.

    • Measure the signal with a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Trustworthiness Through Self-Validation:

  • Orthogonal Readouts: To ensure the observed effect is not an artifact of a specific assay, it's advisable to use a secondary, different type of viability assay.

  • Time-Course Studies: Performing the assay at multiple time points can reveal the kinetics of the cellular response.

.dot graph TD { rankdir=LR; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} .dot Caption: Workflow for establishing IVIVC.

The In Vivo Challenge: Translating Potency to Efficacy

Moving to in vivo studies introduces numerous variables, including absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics (PK), and the engagement of the target within a whole organism, or pharmacodynamics (PD).[12][13][14][15]

Pharmacokinetic Studies: Does the Compound Reach the Target?

Before evaluating efficacy, understanding the PK profile of the Imidazo[1,5-a]pyridin-3-ylmethanamine derivative is essential.[13][16]

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Utilize a relevant mouse strain.

  • Compound Administration: Administer the compound through the intended clinical route (e.g., oral gavage).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Bioanalysis:

    • Process the blood to obtain plasma.

    • Extract the compound from the plasma.

    • Quantify the compound concentration using a validated method like LC-MS/MS.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.

Pharmacodynamic and Efficacy Studies: Does the Compound Hit the Target and Have an Effect?

Efficacy studies in appropriate animal models are the definitive test of a compound's therapeutic potential. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used for this purpose.[17][18][19]

Experimental Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (the same line used in vitro) into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a specified size.

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer the Imidazo[1,5-a]pyridin-3-ylmethanamine derivative at various doses.

  • Efficacy Readouts:

    • Regularly measure tumor volume.

    • Monitor body weight as a general indicator of toxicity.

  • Pharmacodynamic Readouts (Satellite Group):

    • Collect tumor tissue at specific time points after dosing.

    • Analyze the tissue for biomarkers of target engagement (e.g., phosphorylation status of a downstream protein).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

    • Correlate dose and exposure with TGI and PD biomarker modulation.

G cluster_0 In Vitro cluster_1 In Vivo Biochemical IC50 Biochemical IC50 Cellular GI50 Cellular GI50 Biochemical IC50->Cellular GI50 Cellular Potency Efficacy (TGI) Efficacy (TGI) Biochemical IC50->Efficacy (TGI) IVIVC PK (AUC) PK (AUC) Cellular GI50->PK (AUC) Exposure Required PD (Target Modulation) PD (Target Modulation) PK (AUC)->PD (Target Modulation) Target Engagement PD (Target Modulation)->Efficacy (TGI) Therapeutic Effect

Bridging the Gap: Establishing the In Vitro-In Vivo Correlation

The foundation of IVIVC lies in the quantitative comparison of in vitro and in vivo data. Challenges in this correlation can arise from the complexities of the in vivo environment that are not fully captured by in vitro models.[20][21][22]

Data Integration and Analysis

A successful IVIVC is often established by correlating in vitro potency with the in vivo exposure required to achieve a certain level of efficacy.

Compound Biochemical IC50 (nM) Cellular GI50 (nM) In Vivo Efficacy (TGI % at 30 mg/kg) AUC at 30 mg/kg (ng*h/mL)
Derivative A550805000
Derivative B20200404500
Derivative C230958000
Derivative D50500102000

Table 1: Comparative In Vitro and In Vivo Data for Hypothetical Imidazo[1,5-a]pyridin-3-ylmethanamine Derivatives.

Interpreting the Correlation

From the hypothetical data in Table 1:

  • Derivative C presents the most favorable profile, with high potency in both biochemical and cellular assays, which translates to excellent in vivo efficacy with robust exposure.

  • Derivative B shows a significant decrease in potency from the biochemical to the cellular assay, suggesting potential issues with cell permeability or efflux, which is reflected in its moderate in vivo activity despite adequate exposure.

  • Derivative D exhibits poor potency across all assays, resulting in minimal in vivo efficacy.

By plotting in vivo efficacy (TGI) against cellular potency (GI50) or the required exposure for a pharmacodynamic effect, a correlation can be established. A strong correlation allows for the prediction of in vivo efficacy for new analogs based on their in vitro profiles, thereby accelerating the drug discovery process.

Conclusion: A Roadmap for Predictive Drug Development

The development of Imidazo[1,5-a]pyridin-3-ylmethanamine derivatives, like any novel therapeutic class, depends on successfully navigating the translational gap between in vitro and in vivo studies. By adopting a systematic and hypothesis-driven approach to establishing an IVIVC, researchers can enhance the predictive power of their preclinical data. This involves a deep understanding of the underlying biology, careful selection and execution of assays, and a rigorous, quantitative approach to data integration. The principles and protocols outlined in this guide provide a robust framework for de-risking drug development projects and ultimately, for delivering effective new medicines to patients.

References

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. This principle extends beyond the bench to the entire lifecycle of a chemical, including its proper disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Imidazo[1,5-A]pyridin-3-ylmethanamine dihydrochloride (2HCl).

The procedures outlined here are grounded in established safety protocols from regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its chemical structure as a chlorinated heterocyclic amine dictates a cautious and systematic approach to its disposal.

Part 1: Hazard Assessment and Waste Classification

Understanding the "why" behind disposal procedures is fundamental to ensuring laboratory safety. The structure of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl informs its potential hazards and, consequently, its classification as hazardous waste.

  • Heterocyclic Amine: Amines are organic derivatives of ammonia and are often basic. Many can be corrosive, irritants, or toxic.[1] Safe disposal requires segregation from other chemical wastes to prevent hazardous reactions.[1]

  • Dihydrochloride Salt: The "2HCl" indicates the compound is a salt, likely making it soluble in water. However, this solubility does not permit sewer disposal.[2] The salt form can also make the aqueous solution acidic.

  • Chlorinated Organic Compound: The presence of chlorine atoms bonded to the organic structure is a critical factor. The EPA heavily regulates chlorinated hydrocarbons, and they are strictly forbidden from sink or sewer disposal.[2][3] Such compounds often require high-temperature incineration for complete and safe destruction.[4][5]

Based on these structural features, Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl must be classified as Hazardous Waste . A material is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] This compound is presumed to be toxic and potentially corrosive.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for accumulating and disposing of this waste stream, ensuring compliance with the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Select a Proper Waste Container

The primary containment vessel is the first line of defense against spills and exposure.

  • Compatibility: Use a container made of material chemically compatible with the waste. For chlorinated organic compounds and acidic salts, a glass bottle with a screw cap is often a suitable choice.[7][8] Ensure the container is in good condition, free from cracks or deterioration.[6][9]

  • Closure: The container must have a secure, leak-proof closure.[6] It must be kept closed at all times except when actively adding waste; funnels should not be left in the opening.[9]

Step 2: Label the Waste Container Correctly

Proper labeling is a non-negotiable regulatory requirement and is crucial for safety.

  • As soon as the first drop of waste enters the container, it must be labeled with an official hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) office.[7][10]

  • The label must include the following information[7][9]:

    • The words "Hazardous Waste ".

    • The full, unabbreviated chemical name: "Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl ". For mixtures, list all components and their approximate percentages.

    • The date when waste accumulation began.

    • The specific location of origin (e.g., Building, Room Number, PI Name).

    • Appropriate hazard pictograms (e.g., Corrosive, Toxic/Irritant).

Step 3: Segregate Incompatible Wastes

Improper storage of incompatible chemicals is a common cause of laboratory incidents.

  • Store the Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl waste container in a designated satellite accumulation area within the lab, near the point of generation.[9]

  • Crucially, segregate this waste from:

    • Bases: Contact with strong bases could neutralize the HCl salt, liberating the potentially more volatile and reactive free amine.

    • Oxidizing Agents: To prevent potentially violent reactions.

    • Non-chlorinated Solvents: Keeping chlorinated and non-chlorinated solvent wastes separate is often more cost-effective for disposal and is considered best practice.[4][8]

  • Utilize secondary containment, such as a spill tray, to contain any potential leaks.[6]

Step 4: Arrange for Disposal

The only acceptable disposal route for this chemical is through your designated EHS department or a licensed hazardous waste contractor.[1][7]

  • Prohibited Routes:

    • DO NOT pour this chemical down the sink or any drain.[2][3][7] This is illegal and can contaminate water systems.

    • DO NOT dispose of it in the regular trash.[6][7]

    • DO NOT allow the waste to evaporate in a fume hood as a method of disposal.[10]

  • Arranging Pickup:

    • Once the container is nearly full (e.g., 90%), complete a chemical waste pickup request form as required by your institution.[7][9]

    • Ensure all labeling is accurate and legible before the scheduled pickup. EHS will not remove improperly labeled or leaking containers.[7]

Part 3: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety and follow your laboratory's Chemical Hygiene Plan.[11][12]

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small, manageable spills, laboratory personnel may proceed with cleanup if they have the proper training and personal protective equipment (PPE). For large spills, evacuate the area and contact EHS or the emergency response number for your institution.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Contain and Absorb: Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area according to your lab's specific procedures.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste" and dispose of it through EHS.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl.

G cluster_prep Waste Preparation & Segregation cluster_disposal Disposal Pathway start Waste Generated: Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl classify Classify as Hazardous Waste (Toxic, Corrosive, Chlorinated) start->classify sink Sink / Sewer Disposal start->sink FORBIDDEN trash Regular Trash Disposal start->trash FORBIDDEN evaporation Evaporation in Hood start->evaporation FORBIDDEN container Select Compatible Container (e.g., Labeled Glass Bottle) classify->container label_waste Label Container with Hazardous Waste Tag container->label_waste segregate Segregate from Incompatibles (Bases, Oxidizers) label_waste->segregate ehs_pickup Arrange Pickup via Institutional EHS Office segregate->ehs_pickup Store in Satellite Accumulation Area final_disposal Licensed Hazardous Waste Facility ehs_pickup->final_disposal

Caption: Decision workflow for the compliant disposal of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved February 14, 2024, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 14, 2024, from [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University. Retrieved February 14, 2024, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved February 14, 2024, from [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2024, from [Link]

  • Laboratory chemical waste. (n.d.). Water Corporation. Retrieved February 14, 2024, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved February 14, 2024, from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved February 14, 2024, from [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved February 14, 2024, from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (1971). AIChE Journal. Retrieved February 14, 2024, from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved February 14, 2024, from [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University. Retrieved February 14, 2024, from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved February 14, 2024, from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved February 14, 2024, from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA. Retrieved February 14, 2024, from [Link]

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. Retrieved February 14, 2024, from [Link]

  • Hazardous Waste Disposal. (1984, May). WAAC Newsletter. Retrieved February 14, 2024, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 14, 2024, from [Link]

Sources

Comprehensive Safety and Handling Guide for Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of Imidazo[1,5-A]pyridin-3-ylmethanamine dihydrochloride. As a research chemical with a novel structure, it requires a cautious and well-informed approach. This guide is designed to empower researchers, scientists, and drug development professionals to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl is a heterocyclic amine salt. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust safety plan can be developed by assessing the hazards of its structural components: the imidazo[1,5-a]pyridine core and the aminium chloride salt functionality.

The parent imidazo[1,5-a]pyridine scaffold is classified with several hazard statements.[1] Furthermore, hydrochloride salts of amines can be corrosive and irritating.[2][3][4] The presence of two hydrochloride moieties suggests the compound is a solid, likely crystalline, and will have acidic properties in solution. Studies on related imidazopyridine derivatives have also indicated potential for biological activity and cytotoxicity, underscoring the need for cautious handling to prevent exposure.[5]

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral Harmful if swallowed.[1]Ingestion
Skin Corrosion/Irritation Causes skin irritation. Direct contact may lead to redness, pain, and inflammation.[1][6]Dermal (Skin) Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][6] Contact can result in pain, redness, and potential damage to eye tissue.Ocular (Eye) Contact
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1]Inhalation
Corrosivity (in solution) As a dihydrochloride salt, aqueous solutions will be acidic and potentially corrosive to metals and tissue.[3][7]Dermal, Ocular, Inhalation

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of PPE must be based on the specific task being performed.

  • Eye and Face Protection : The risk of serious eye irritation necessitates robust protection.

    • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice (for weighing solids or handling solutions) : Chemical splash goggles are required to provide a complete seal around the eyes.[8] For tasks with a significant splash risk, a full-face shield should be worn over the goggles.[7][8]

  • Hand Protection : To prevent skin irritation, appropriate chemical-resistant gloves are essential.

    • Recommended Material : Nitrile gloves. Nitrile provides excellent protection against a wide range of chemicals, including acidic solutions and organic solids.[9]

    • Protocol : Always inspect gloves for tears or punctures before use.[10] For prolonged work or when handling concentrated solutions, consider double-gloving. Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated chemical waste stream.

  • Body Protection : A lab coat is required to protect skin and personal clothing from contamination.

    • Material : A standard cotton or polyester/cotton blend lab coat is sufficient for handling small quantities.

    • Best Practice : Ensure the lab coat is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[8]

  • Respiratory Protection : The primary inhalation risk comes from airborne dust when handling the solid compound.

    • Engineering Control (Primary) : All weighing and solution preparation activities involving the solid form of Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl must be conducted inside a certified chemical fume hood.[2][11] This is the most effective way to control respiratory exposure.

    • Secondary Protection : If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with a particulate filter (N95 or better) may be necessary.[8][12] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label : Ensure the container is clearly labeled with the full chemical name and hazard pictograms.

  • Store : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[2][13] The storage location should be designated for corrosive solids. Keep the container tightly closed.[3]

Experimental Workflow: Handling and Preparation

The following workflow must be followed for weighing the solid and preparing solutions.

G cluster_prep Preparation Phase (Inside Chemical Fume Hood) cluster_cleanup Post-Preparation Cleanup A 1. Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) B 2. Decontaminate Weighing Area A->B C 3. Carefully Weigh Solid Compound B->C D 4. Add Solid to Solvent (Always add solid to liquid slowly) C->D E 5. Ensure Complete Dissolution D->E F 6. Cap and Label Solution Container E->F G 7. Decontaminate Spatula and Weigh Boat F->G Proceed to Cleanup H 8. Dispose of Contaminated Items in 'Halogenated Solid Waste' G->H I 9. Wipe Down Fume Hood Sash and Surface H->I J 10. Remove PPE and Wash Hands Thoroughly I->J

Caption: Standard workflow for safely weighing and preparing solutions.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

G node_action node_action Spill Spill Occurs Size Is spill large or in a public area? Spill->Size Location Is spill outside of a fume hood? Size->Location No Evacuate Evacuate Area. Alert EHS & call 911. Isolate the area. Size->Evacuate Yes Cleanup Proceed with trained personnel cleanup Location->Cleanup No (contained in hood) Absorb Cover with absorbent material (e.g., sand, vermiculite) Location->Absorb Yes Cleanup->Absorb Collect Collect waste into a sealed container for halogenated waste Absorb->Collect Decontaminate Decontaminate area with appropriate neutralizing agent and water Collect->Decontaminate

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan: Managing Halogenated Waste

As a dihydrochloride salt, Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl and any materials contaminated with it are classified as halogenated organic waste .[11][14]

  • Segregation is Key : Halogenated and non-halogenated waste streams must be kept separate.[15][16] The disposal of halogenated waste is significantly more costly and requires specific incineration processes.[16]

  • Waste Containers :

    • Solid Waste : All contaminated solids (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container designated "Halogenated Organic Solid Waste".[14]

    • Liquid Waste : Unused or waste solutions must be collected in a compatible, sealed, and clearly labeled container designated "Halogenated Organic Liquid Waste".[11][14]

  • Labeling : All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[14][15]

  • Institutional Protocols : Always follow your institution's specific hazardous waste management protocols. Contact your Environmental Health and Safety (EHS) department for guidance on pickup and disposal procedures.[11]

By adhering to this comprehensive guide, you can confidently and safely incorporate Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl into your research endeavors, ensuring a secure laboratory environment for yourself and your colleagues.

References

  • Scribd. (n.d.). Ammonium Chloride Safety Data.
  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • J.T. Baker. (2004, August 10). AMMONIUM CHLORIDE.
  • ChemSafety. (2026, January 15). What is Ammonium Chloride: Definition and Common Uses.
  • Dutscher. (2022, August 31). Ammonium chloride.
  • ResearchGate. (2018, September 29). IMIDAZO[1,5-a]PYRIDINE BASED Ru(III) COMPLEXES AS BIOLOGICAL ACTIVE AGENT.
  • ECHEMI. (n.d.).
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,5-a)pyridine. PubChem.
  • Bucknell University. (2016, April 15).
  • Fisher Scientific. (2025, December 22).
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
  • National Center for Biotechnology Information. (2024, December 5). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
  • CymitQuimica. (2024, December 19).
  • Stanford University. (n.d.).
  • Sigma-Aldrich. (n.d.). (Imidazo[1,2-a]pyridin-3-ylmethyl)
  • Revue Roumaine de Chimie. (n.d.).
  • ACS Publications. (2017, March 21). Formation of Imidazo[1,5-a]pyridine Derivatives Due to the Action of Fe2+ on Dynamic Libraries of Imines. The Journal of Organic Chemistry.
  • ACS Organic & Inorganic Au. (2024, December 17). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
  • Sigma-Aldrich. (2025, November 6).
  • Minnesota Department of Health. (n.d.). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®.
  • National Oceanic and Atmospheric Administration. (n.d.). HYDROCHLORIC ACID, SOLUTION. CAMEO Chemicals.
  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Sigma-Aldrich. (2021, June 19).
  • BLDpharm. (n.d.). 1018657-15-2|Imidazo[1,5-a]pyridin-3-ylmethanamine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.